2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with an amine to form the benzamide intermediate. This intermediate is then reacted with 2-(4-methoxyphenyl)-2-oxoethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been explored to improve the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of methoxy and benzamide groups allows it to interact with different molecular sites, contributing to its diverse range of activities .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide: Shares similar benzamide and methoxy functionalities but differs in the core structure.
4,4-Difluorocyclohexanamine: Contains similar functional groups but has a different core structure and properties.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of methoxy and benzamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23NO7 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 3-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H23NO7/c1-30-20-10-7-16(8-11-20)21(27)15-33-25(29)18-5-4-6-19(13-18)26-24(28)17-9-12-22(31-2)23(14-17)32-3/h4-14H,15H2,1-3H3,(H,26,28) |
InChI Key |
UDFMLCREIMSEIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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